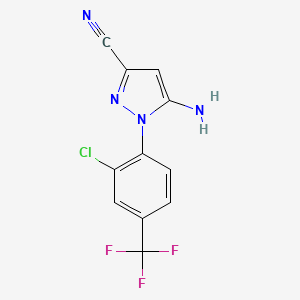![molecular formula C₁₃H₁₀FNO B1145055 Phenol, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 252573-77-6](/img/structure/B1145055.png)
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Übersicht
Beschreibung
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as 4-Fluoro-N-salicylideneaniline, is a compound with the molecular formula C13H10FNO . It is a solid substance and is used in the preparation of benzylacetones which promote anti-fungal activity .
Synthesis Analysis
The compound can be synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . This reaction was carried out in a methanolic medium .Molecular Structure Analysis
The molecular structure of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- involves an intramolecular O-H⋯N hydrogen bond . In the crystal, an infinite chain is formed along the c-axis direction by π-π stacking interactions between the phenyl rings and the six-membered hydrogen-bonded ring of neighboring Schiff base ligands .Chemical Reactions Analysis
The compound has been used in the synthesis of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical And Chemical Properties Analysis
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has a molecular weight of 215.22 g/mol . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Wissenschaftliche Forschungsanwendungen
Luminescence Sensitization of Eu(III) Complexes
4-Fluoro-N-salicylideneaniline is used in the synthesis of luminescent Eu(III) complexes. These complexes are synthesized with different N,N′- donor heterocyclic ligands and are characterized by structural, thermal, and spectroscopic analyses . The photophysical properties of these complexes indicate that fluorine substituted salicylideneaniline acts as a better sensitizer for Eu 3+ ion after involvement of ancillary ligands, leading to efficient energy transfer and bright red emission .
Photo-and Thermoresponsive N-salicylideneaniline Derivatives
N-Salicylideneaniline (SA) and its derivatives, including 4-Fluoro-N-salicylideneaniline, are known to possess chromism upon exposure to external stimuli . These derivatives can change their tautomeric forms either by change in temperature or by photoirradiation . This property can be exploited for biological or material applications, making these materials a center of attention .
Fluorination Reagents
4-Fluoro-N-salicylideneaniline can be used as a fluorination reagent . Fluorination is a process that introduces a fluorine atom into a compound and is an important chemical reaction due to the unique properties of fluorine .
Fluorinated Building Blocks
This compound can also serve as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various organic compounds, especially in the pharmaceutical and agrochemical industries .
Ligands
4-Fluoro-N-salicylideneaniline can act as a ligand . In chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex .
Wirkmechanismus
Target of Action
The primary target of 4-Fluoro-N-salicylideneaniline is the Europium (III) ion (Eu3+) . This compound acts as a sensitizer for the Eu3+ ion .
Mode of Action
4-Fluoro-N-salicylideneaniline interacts with its target, the Eu3+ ion, through a process known as luminescence sensitization . This involves the use of 4-Fluoro-N-salicylideneaniline as a ligand, which enhances the absorption of radiation by the Eu3+ ions . The compound’s interaction with its target leads to efficient energy transfer, resulting in bright red emission due to the 5D0 → 7F2 transition .
Biochemical Pathways
The biochemical pathway affected by 4-Fluoro-N-salicylideneaniline involves the energy transfer through the chromophore (ligand) by the antenna effect . This process, known as ligand-enhanced luminescence, leads to intense photoluminescence .
Result of Action
The molecular effect of 4-Fluoro-N-salicylideneaniline’s action is the bright red emission due to the 5D0 → 7F2 transition . This is a result of the efficient energy transfer from the compound to the Eu3+ ion . On a cellular level, this could potentially be used for cell imaging applications .
Action Environment
The action of 4-Fluoro-N-salicylideneaniline can be influenced by environmental factors such as temperature and light. For instance, the compound exhibits chromism (color change) upon exposure to external stimuli such as changes in temperature or photoirradiation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLOZFCNFCJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425188 | |
| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
CAS RN |
3382-62-5 | |
| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the dominant structure of 4-Fluoro-N-salicylideneaniline in different environments?
A1: Theoretical scan calculations, investigating the proton transfer on the O−H∙∙∙N pathway, suggest that the enol structure of 4-Fluoro-N-salicylideneaniline is more dominant than the keto structure. This dominance holds true both in its solid state and when dissolved in various solvents. []
Q2: What are the significant findings regarding the nonlinear optical properties of 4-Fluoro-N-salicylideneaniline?
A2: Research indicates that 4-Fluoro-N-salicylideneaniline possesses a noteworthy first-order hyperpolarizability capacity. This finding suggests its potential for applications in nonlinear optics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)


